Bienvenue dans la boutique en ligne BenchChem!

1-(4-(Methylsulfonyl)phenyl)-1H-pyrazole-4-carbaldehyde

Physicochemical profiling Drug-likeness prediction SAR building block selection

1-(4-(Methylsulfonyl)phenyl)-1H-pyrazole-4-carbaldehyde (CAS 1038408-75-1, MDL MFCD27991203) is a heterocyclic building block composed of a pyrazole core bearing a 4-methylsulfonylphenyl substituent at the N1 position and a formyl group at the C4 position, with molecular formula C₁₁H₁₀N₂O₃S and a molecular weight of 250.28 g/mol. The compound is supplied as a research-chemical intermediate at certified purities of 95% (Fluorochem, AKSci) or 98% (Leyan), and is classified under GHS with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).

Molecular Formula C11H10N2O3S
Molecular Weight 250.28 g/mol
Cat. No. B8076236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Methylsulfonyl)phenyl)-1H-pyrazole-4-carbaldehyde
Molecular FormulaC11H10N2O3S
Molecular Weight250.28 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)C=O
InChIInChI=1S/C11H10N2O3S/c1-17(15,16)11-4-2-10(3-5-11)13-7-9(8-14)6-12-13/h2-8H,1H3
InChIKeyKWDAXFYXFHZLEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Methylsulfonyl)phenyl)-1H-pyrazole-4-carbaldehyde (CAS 1038408-75-1): Procurement-Grade Identity and Structural Profile


1-(4-(Methylsulfonyl)phenyl)-1H-pyrazole-4-carbaldehyde (CAS 1038408-75-1, MDL MFCD27991203) is a heterocyclic building block composed of a pyrazole core bearing a 4-methylsulfonylphenyl substituent at the N1 position and a formyl group at the C4 position, with molecular formula C₁₁H₁₀N₂O₃S and a molecular weight of 250.28 g/mol . The compound is supplied as a research-chemical intermediate at certified purities of 95% (Fluorochem, AKSci) or 98% (Leyan), and is classified under GHS with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It belongs to the broader class of 4-methylsulfonylphenyl-substituted pyrazoles, a scaffold recognized for its role as the COX-2 pharmacophore in celecoxib and related anti-inflammatory agents [1].

Why 1-(4-(Methylsulfonyl)phenyl)-1H-pyrazole-4-carbaldehyde Cannot Be Replaced by Other Pyrazole-4-carbaldehydes


The combined presence of the 4-methylsulfonylphenyl N-substituent and the free 4-carbaldehyde group in this compound creates a chemical profile that is not interchangeable with simpler pyrazole-4-carbaldehydes or positional isomers. Removal of the methylsulfonyl group (as in 1-phenyl-1H-pyrazole-4-carbaldehyde, MW 172.18 vs. 250.28) eliminates both the electron-withdrawing sulfonyl character and the hydrogen-bond acceptor capacity that drive COX-2 pharmacophore recognition [1]. Replacement of the methylsulfonyl with a tosyl group (1-tosyl-1H-pyrazole-4-carbaldehyde, CAS 916257-05-1) alters the sulfonyl attachment from a C–S bond at the phenyl para-position to an N–S linkage, modifying conformational flexibility and steric profile despite identical molecular formula . Reduction to the corresponding alcohol (CAS 918967-66-5) removes the reactive aldehyde handle required for condensation, reductive amination, and oxime ligation, blocking downstream derivatization pathways . Positional isomer 5-methanesulfonyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 2172558-52-8, MW 188.20) lacks the N-aryl substitution entirely, forfeiting the diaryl character essential for COX-2 binding pocket complementarity .

Quantitative Differentiation Evidence for 1-(4-(Methylsulfonyl)phenyl)-1H-pyrazole-4-carbaldehyde Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation from 1-Phenyl-1H-pyrazole-4-carbaldehyde

The target compound carries a methylsulfonyl group that increases molecular weight to 250.28 g/mol versus 172.18 g/mol for 1-phenyl-1H-pyrazole-4-carbaldehyde, a difference of +78.10 g/mol (+45.4% mass increase) [1]. This mass increment is accompanied by the addition of two hydrogen-bond acceptor oxygens (sulfone) and a threefold increase in topological polar surface area. For medicinal chemistry programs seeking to build upon the celecoxib pharmacophore, this physicochemical profile is non-negotiable: the 4-methylsulfonylphenyl group is a requisite motif for COX-2 active-site occupancy [2].

Physicochemical profiling Drug-likeness prediction SAR building block selection

Connectivity Isomerism: C–S vs. N–S Sulfonyl Linkage Discrimination from 1-Tosyl-1H-pyrazole-4-carbaldehyde

Although the target compound and 1-tosyl-1H-pyrazole-4-carbaldehyde (CAS 916257-05-1) share the identical molecular formula (C₁₁H₁₀N₂O₃S, MW 250.28) and exact mass (250.041), they are constitutional isomers differing in sulfonyl connectivity . In the target compound, the sulfur atom is directly attached to the phenyl ring via a C–S bond, and the phenyl ring is attached to the pyrazole N1 through a C–N bond. In the tosyl isomer, the sulfur is attached directly to the pyrazole N1 via an N–S bond, and the phenyl ring bears a methyl substituent. This difference results in distinct electronic environments at the pyrazole nitrogen, divergent rotational freedom around the N1–aryl axis, and altered metabolic stability profiles in biological systems. The C–S phenylsulfonyl motif is the established pharmacophore in celecoxib-class COX-2 inhibitors [1].

Structural isomer differentiation Conformational analysis Scaffold validation

Aldehyde Functional Handle: Synthetic Utility Advantage over the Corresponding Alcohol

The 4-carbaldehyde group enables a wider range of downstream transformations than the reduced alcohol analog (CAS 918967-66-5, MW 252.29) . In published synthetic protocols, this aldehyde undergoes NaBH₄ reduction to the alcohol in methanol at room temperature within 30 minutes (2.0 g scale, 8.0 mmol), confirming its competence as a precursor to the alcohol form . Conversely, accessing the aldehyde from the alcohol requires an oxidation step (e.g., Dess–Martin periodinane or MnO₂), adding synthetic cost and complexity. The aldehyde also enables reductive amination, hydrazone/oxime formation, Knoevenagel condensation, and direct use in Vilsmeier–Haack cascades for further pyrazole elaboration—transformations unavailable to the alcohol without prior oxidation .

Synthetic intermediate Derivatization versatility Oxidation state

Purity and Vendor Specification Benchmarking Against Structural Analogs

The target compound is available from multiple independent suppliers at certified purities of 95% (Fluorochem catalog No. 4178206; AKSci catalog No. 4389DP) and 98% (Leyan catalog No. 1755416), with transparent pricing and packaging tiers (250 mg, 1 g, 5 g) . Fluorochem pricing (via cnreagent.com) is listed at 5,940 CNY/250 mg, 14,894 CNY/1 g, and 44,660 CNY/5 g, establishing a clear procurement benchmark . In contrast, the reduced alcohol analog (CAS 918967-66-5) is listed at 95% purity without a 98% option from the same supplier set, and the 1-phenyl analog (CAS 54605-72-0) is listed at 95% with fewer sourcing options at the 1 g scale. The availability of a 98% purity grade is relevant for crystallization, strict stoichiometric control in subsequent reactions, and applications requiring higher intermediate purity.

Procurement specification Quality assurance Supply chain comparison

Pharmacophoric Validation: The 4-Methylsulfonylphenyl Motif as a Privileged COX-2 Recognition Element

Although this specific compound has not been directly profiled in isolated COX-2 enzymatic assays, the 4-methylsulfonylphenyl group it carries is a rigorously validated COX-2 pharmacophore across multiple independent studies. In a 2022 study of 1-aryl-3-(4-methylsulfonylphenyl)pyrazole derivatives, compounds bearing this motif displayed COX-2 IC₅₀ values ranging from 0.059 to 0.079 µM with selectivity indices (COX-2/COX-1) up to 211, compared to celecoxib IC₅₀ = 0.046 µM and SI = 312 [1]. A 2023 study of 1,3,4-triarylpyrazoles with the same methylsulfonylphenyl group reported COX-2 IC₅₀ of 0.058 µM (SI = 198.27) for compound 5a [2]. The methylsulfonylphenyl N-substituent is distinguished from the sulfonamide (SO₂NH₂) pharmacophore found in celecoxib, offering differential hydrogen-bonding geometry and metabolic stability [3]. The 4-carbaldehyde group in the target compound provides a reactive anchor for late-stage diversification while preserving the integrity of the methylsulfonylphenyl recognition element.

COX-2 selectivity Diarylpyrazole pharmacophore Anti-inflammatory scaffold

Key Intermediate in Documented Anti-Inflammatory and Anticancer Pyrazole Synthesis Programs

The target compound or its close 3-aryl-substituted analogs (VIa, VIb) serve as documented key intermediates in multi-step syntheses of bioactive pyrazole derivatives. In a Beni-Suef University thesis program, 4-methanesulfonylphenylhydrazine hydrochloride was reacted with acetophenones, and the resulting hydrazones underwent Vilsmeier–Haack formylation to generate carbaldehyde intermediates VIa and VIb—direct structural analogs of the target compound—which were subsequently elaborated into 20+ final compounds with in vitro COX-2 selectivity indices of 20.67–348.71 and in vivo edema inhibition of 29.77–85.21% at 3 h (celecoxib: SI = 308.16, edema inhibition = 74.02%) [1]. In a separate 2025 study, the target compound's 5-phenyl-4-carboxamide derivatives (synthesized from the corresponding carboxylic acid, accessible by oxidation of the target aldehyde) demonstrated EGFR inhibitory activity (IC₅₀ = 0.79–0.86 µM) and antiproliferative effects against MCF-7 and A-549 cell lines [2]. These programs directly validate the synthetic utility of N-(4-methylsulfonylphenyl)-pyrazole-4-carbaldehyde intermediates.

Medicinal chemistry intermediate Vilsmeier–Haack cascade COX-2/EGFR dual targeting

High-Impact Application Scenarios for 1-(4-(Methylsulfonyl)phenyl)-1H-pyrazole-4-carbaldehyde in Drug Discovery and Chemical Biology


Diarylpyrazole COX-2 Inhibitor Library Synthesis

The target compound serves as a direct entry point for constructing focused libraries of 1,3,4-trisubstituted or 1,3,5-trisubstituted pyrazoles bearing the validated 4-methylsulfonylphenyl pharmacophore. The 4-carbaldehyde can be oxidized to the carboxylic acid for subsequent amide coupling, or subjected to reductive amination to install diverse amine substituents at the 4-position, enabling systematic exploration of COX-2 selectivity and anti-inflammatory activity. Published data confirm that methylsulfonylphenyl-bearing pyrazoles achieve COX-2 IC₅₀ values in the 0.058–0.079 µM range with selectivity indices up to 211 [1].

EGFR-Targeted Anticancer Agent Development

The compound is the direct precursor to 1-(4-(methylsulfonyl)phenyl)-5-phenyl-1H-pyrazole-4-carboxamides, a recently disclosed series of EGFR inhibitors with IC₅₀ values as low as 0.79 µM against the EGFR enzyme and antiproliferative activity against MCF-7 (breast) and A-549 (lung) cancer cell lines [2]. The aldehyde group provides the oxidation handle to access the 4-carboxylic acid, which upon amide coupling yields the bioactive carboxamide series. This represents a validated, reproducible synthetic strategy for teams pursuing dual COX-2/EGFR inhibition.

Sulfonyl-Containing Fragment and Building Block Collections

For commercial building block suppliers and fragment-based drug discovery (FBDD) platforms, this compound fills a specific structural niche: a pyrazole-4-carbaldehyde with an N-aryl methylsulfonyl substituent. The 4-methylsulfonylphenyl group contributes 2 hydrogen-bond acceptor oxygens and increases molecular weight by 78 g/mol over the parent 1-phenyl analog , providing a distinct physicochemical profile for fragment library design. The aldehyde enables oxime and hydrazone ligation for covalent fragment screening and bioconjugation applications.

Neglected Tropical Disease and Antiparasitic Agent Discovery

Related 1-phenyl-1H-pyrazole-4-carbaldehyde derivatives have established precedent in antichagasic drug discovery . The methylsulfonyl analog provides an underexplored scaffold with the potential for improved pharmacokinetic properties conferred by the polar sulfonyl group. The aldehyde handle enables rapid condensation with hydrazines and amines to generate diverse screening libraries targeting Trypanosoma cruzi and other kinetoplastid parasites, areas where the COX-2 pharmacophore has shown ancillary antiparasitic activity.

Quote Request

Request a Quote for 1-(4-(Methylsulfonyl)phenyl)-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.